Ammonium octanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

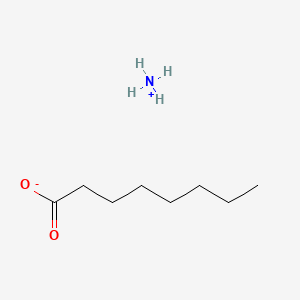

8\text{H}{19}\text{NO}_2 ). It is a salt formed from the reaction of octanoic acid and ammonia. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium octanoate can be synthesized through the neutralization reaction between octanoic acid and ammonia. The reaction is typically carried out in an aqueous medium where octanoic acid is dissolved in water, and ammonia gas is bubbled through the solution until the pH reaches neutrality. The reaction can be represented as: [ \text{C}7\text{H}{15}\text{COOH} + \text{NH}_3 \rightarrow \text{C}7\text{H}{15}\text{COONH}_4 ]

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where octanoic acid and ammonia are mixed under controlled conditions. The reaction is monitored to ensure complete neutralization, and the resulting solution is then evaporated to obtain the solid this compound. The product is purified through recrystallization to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions: Ammonium octanoate undergoes various chemical reactions, including:

Neutralization: As described in the preparation method, this compound is formed through the neutralization of octanoic acid with ammonia.

Decomposition: Upon heating, this compound can decompose to release ammonia and octanoic acid.

Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions:

Neutralization: Octanoic acid and ammonia in aqueous solution.

Decomposition: Heating under controlled conditions to release ammonia.

Substitution: Reacting with other cations in solution.

Major Products Formed:

Neutralization: this compound.

Decomposition: Ammonia and octanoic acid.

Substitution: Various ammonium salts depending on the substituting cation.

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry: Surfactant in Nanoparticle Synthesis

Ammonium octanoate is utilized as a surfactant in the synthesis of nanoparticles. Its ability to reduce surface tension facilitates the formation of stable colloidal systems, essential for developing various nanomaterials used in electronics and pharmaceuticals.

2. Biology: Cell Membrane Studies

In biological research, this compound is employed to study cell membrane interactions. Its surfactant properties allow it to integrate into lipid bilayers, providing insights into membrane dynamics and permeability.

3. Medicine: Antimicrobial Investigations

Research has indicated potential antimicrobial properties of this compound. Studies suggest that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies .

4. Environmental Science: Wastewater Treatment

this compound has been investigated for its role in wastewater treatment processes, particularly in enhancing the biodegradation of organic pollutants. Its surfactant nature aids in emulsifying oils and greases, improving their removal from water.

Case Studies

Case Study 1: Pseudomonas oleovorans Growth

A study involving Pseudomonas oleovorans demonstrated that varying the carbon-to-nitrogen ratio (C0/N0) with this compound as the carbon source influenced growth dynamics significantly. Under nitrogen-limited conditions, the organism exhibited enhanced polyhydroxyalkanoate (PHA) production, indicating the compound's utility in biopolymer synthesis .

Case Study 2: Neurotoxicology Research

Research on rat hippocampal slices revealed that high concentrations of this compound could mimic neurotoxic effects similar to hypoxic conditions. This finding supports its potential use in neurotoxicity studies, helping to elucidate mechanisms of neuronal injury .

Industrial Applications

1. Cleaning Agents and Detergents

Due to its surfactant properties, this compound is incorporated into formulations for cleaning agents and detergents. It enhances cleaning efficiency by lowering surface tension and improving wetting properties.

2. Agricultural Uses

this compound is also utilized in agricultural formulations as a component of chemical repellents aimed at altering animal behavior and protecting crops from pests .

Mécanisme D'action

The mechanism of action of ammonium octanoate is primarily based on its surfactant properties. It reduces the surface tension of aqueous solutions, allowing it to interact with cell membranes and other biological structures. The ammonium ion can also participate in ionic interactions, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Ammonium nonanoate: Similar in structure but with a longer carbon chain.

Ammonium decanoate: Another similar compound with an even longer carbon chain.

Comparison: Ammonium octanoate is unique due to its specific chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant compared to its longer-chain counterparts, which may have higher hydrophobicity and lower solubility in water.

Propriétés

Numéro CAS |

5972-76-9 |

|---|---|

Formule moléculaire |

C8H19NO2 |

Poids moléculaire |

161.24 g/mol |

Nom IUPAC |

azane;octanoic acid |

InChI |

InChI=1S/C8H16O2.H3N/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);1H3 |

Clé InChI |

GEWYFWXMYWWLHW-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)[O-].[NH4+] |

SMILES canonique |

CCCCCCCC(=O)O.N |

Key on ui other cas no. |

5972-76-9 |

Numéros CAS associés |

124-07-2 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.